Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride is a chemical compound with the molecular formula C10H17NO3.ClH. It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 8-oxa-5-azaspiro[3.5]nonane and methyl acrylate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the spirocyclic amine with methyl acrylate under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: The synthetic route described above can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. This includes analytical techniques such as NMR, HPLC, and mass spectrometry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological or chemical properties.
Reduction Products: Reduced forms of the compound, which can exhibit different reactivity.
Substitution Products: Substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development. Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate: A structurally related compound with a different ring fusion pattern.
2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid hydrochloride: Another derivative with a similar spirocyclic core but different functional groups.
Uniqueness: Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride is unique due to its specific structural features, which can influence its reactivity and potential applications. Its distinct ring system and functional groups set it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-11-10(7-14-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCNFZCPWZFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2(CCC2)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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